Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate
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Overview
Description
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is a chemical compound with the molecular formula C12H17NO3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a propanoate ester group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate typically involves the reaction of 2-methoxybenzylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced catalytic systems and automated reactors ensures efficient and cost-effective production. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography to meet the required quality standards .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce alcohols .
Scientific Research Applications
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Mechanism of Action
The mechanism of action of methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxyphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(2-methoxyphenyl)propanoate
- Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate
- Methyl 3-amino-2-(2-methoxybenzyl)propanoate
Uniqueness
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is unique due to its specific structural features, such as the position of the methoxy group and the presence of the amino group on the propanoate ester. These structural characteristics contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Biological Activity
Methyl 3-amino-2-[(2-methoxyphenyl)methyl]propanoate is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C12H17N1O3
- Molecular Weight : 209.24 g/mol
- Structural Features : The compound consists of an amino group, a methoxyphenyl moiety, and a propanoate ester. These features contribute to its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Hydrogen Bonding : The amino group can form hydrogen bonds with biomolecules, influencing their structure and function.
- Hydrophobic Interactions : The methoxyphenyl group enhances hydrophobic interactions with target proteins or enzymes, potentially modulating their activity.
Biological Activity and Therapeutic Potential
This compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Properties : Research indicates that derivatives of this compound may possess anticancer activity, with studies showing efficacy against various cancer cell lines.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies and Experimental Data
- In Vitro Studies :
-
Binding Affinity Studies :
- Interaction studies revealed that the compound binds effectively to specific molecular targets, which may involve competitive inhibition mechanisms .
-
Synthesis and Yield Optimization :
- The synthesis typically involves reacting 2-methoxybenzylamine with methyl acrylate under controlled conditions to achieve high yields. Purification methods like recrystallization are employed to isolate the compound effectively .
Comparative Analysis
Property/Activity | This compound | Similar Compounds (e.g., Sulfathiazole) |
---|---|---|
Antimicrobial Activity | Yes | Yes |
Anticancer Activity | Yes | Moderate |
Anti-inflammatory Effects | Potential | Limited |
Mechanism of Action | Hydrogen bonding; hydrophobic interactions | Primarily enzyme inhibition |
Properties
Molecular Formula |
C12H17NO3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 2-(aminomethyl)-3-(2-methoxyphenyl)propanoate |
InChI |
InChI=1S/C12H17NO3/c1-15-11-6-4-3-5-9(11)7-10(8-13)12(14)16-2/h3-6,10H,7-8,13H2,1-2H3 |
InChI Key |
UHALVWRLUIYWEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC(CN)C(=O)OC |
Origin of Product |
United States |
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